molecular formula C46H83N13O14 B598525 Gsnkgaiigl-nle CAS No. 163265-32-5

Gsnkgaiigl-nle

Cat. No.: B598525
CAS No.: 163265-32-5
M. Wt: 1042.247
InChI Key: KPCIWMFUJJNEFD-WZBQLBBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine-Serine-Asparagine-Lysine-Glycine-Alanine-Isoleucine-Isoleucine-Glycine-Leucine-Norleucine (Gsnkgaiigl-nle) is a synthetic peptide derived from the beta-amyloid (25-35) fragment. This compound is notable for its substitution of methionine with norleucine at position 35, which renders it non-toxic compared to its parent peptide. This modification is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, as it helps in understanding the role of beta-amyloid toxicity in neuronal damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gsnkgaiigl-nle involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being deprotected before the next one is added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Gsnkgaiigl-nle primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Oxidation reactions, particularly involving the norleucine residue, can result in the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis employs sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or performic acid are commonly used to oxidize the norleucine residue.

Major Products

Scientific Research Applications

Gsnkgaiigl-nle has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Gsnkgaiigl-nle involves its interaction with neuronal cells. The substitution of methionine with norleucine at position 35 reduces the peptide’s toxicity, making it a valuable tool for studying the non-toxic effects of beta-amyloid fragments. The peptide interacts with cell surface receptors and intracellular pathways, influencing processes such as cell signaling, apoptosis, and oxidative stress. These interactions help in elucidating the molecular targets and pathways involved in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    Beta-amyloid (25-35): The parent peptide from which Gsnkgaiigl-nle is derived. It is toxic to neuronal cells due to the presence of methionine at position 35.

    Beta-amyloid (1-40) and (1-42): Longer fragments of beta-amyloid that are also associated with neurotoxicity and Alzheimer’s disease.

Uniqueness

This compound is unique due to the substitution of methionine with norleucine, which renders it non-toxic. This modification allows researchers to study the non-toxic effects of beta-amyloid fragments, providing insights into the mechanisms of neurodegeneration without the confounding factor of toxicity .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H83N13O14/c1-9-12-15-29(46(72)73)56-41(67)30(18-24(4)5)53-36(64)22-51-44(70)37(25(6)10-2)59-45(71)38(26(7)11-3)58-39(65)27(8)52-35(63)21-50-40(66)28(16-13-14-17-47)55-42(68)31(19-33(49)61)57-43(69)32(23-60)54-34(62)20-48/h24-32,37-38,60H,9-23,47-48H2,1-8H3,(H2,49,61)(H,50,66)(H,51,70)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,67)(H,57,69)(H,58,65)(H,59,71)(H,72,73)/t25-,26-,27-,28-,29-,30-,31-,32-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCIWMFUJJNEFD-WZBQLBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H83N13O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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